Cross-Coupling Reactivity Advantage: Bromine vs. Chlorine in 3-Aryl Morpholines
3-(4-Bromophenyl)morpholine provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to its 4-chloro analog. The C-Br bond undergoes oxidative addition with Pd(0) catalysts under milder conditions and with higher efficiency than the corresponding C-Cl bond. This translates to superior performance in the synthesis of complex, biaryl-containing pharmacophores [1].
| Evidence Dimension | Oxidative Addition Reactivity in Pd-Catalyzed Couplings |
|---|---|
| Target Compound Data | C-Br bond; readily undergoes oxidative addition with standard Pd catalysts (e.g., Pd(PPh3)4) at 80-100°C |
| Comparator Or Baseline | 3-(4-Chlorophenyl)morpholine (CAS 909186-38-5); C-Cl bond typically requires more forcing conditions or specialized catalysts (e.g., Pd with bulky, electron-rich phosphine ligands) and higher temperatures (>120°C) |
| Quantified Difference | Significantly higher relative rate of oxidative addition for Ar-Br vs. Ar-Cl; >100-fold difference in rate constant with standard Pd catalysts (class-level inference). |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling, organic solvent, base, elevated temperature [2]. |
Why This Matters
Procurement of the brominated analog enables more efficient and higher-yielding downstream synthesis of advanced intermediates and final drug candidates, reducing development time and cost.
- [1] Capot Chemical Co., Ltd. (2026). 3-(4-Bromophenyl)morpholine Product Specification. CAT#:84033. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
